Product packaging for 1-(2-Fluoroethyl)-1H-indol-6-amine(Cat. No.:)

1-(2-Fluoroethyl)-1H-indol-6-amine

Cat. No.: B13165419
M. Wt: 178.21 g/mol
InChI Key: DVIFOONYJKWGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-1H-indol-6-amine (CAS 1598750-10-7) is a fluorinated indole derivative of significant interest in medicinal chemistry and radiopharmaceutical research. This compound serves as a critical synthetic intermediate and building block for the development of novel probes and therapeutic agents. A primary research application for this chemical class is in the development of positron emission tomography (PET) tracers. Structurally related 1-(2-fluoroethyl)-tryptophan analogs have been investigated as specific substrates for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immuno-modulatory enzyme overexpressed in various cancer types, where it catalyzes the first and rate-limiting step of the tryptophan-kynurenine pathway, creating an immunosuppressive tumor microenvironment . Consequently, radiolabeled versions of these compounds, such as [18F]FETrp, are being evaluated in clinical trials (e.g., NCT05556473) to non-invasively visualize IDO1 activity in tumors, which could aid in patient stratification and monitoring of immunotherapeutic responses . The fluoroethyl group on the indole nitrogen is a key feature that facilitates radiolabeling with fluorine-18, a radioisotope ideal for PET imaging due to its favorable half-life . Beyond IDO1, this scaffold shows relevance for other targets. Similar 6-fluoroindole derivatives have been synthesized and studied as potential inhibitors or imaging agents for tryptophan 2,3-dioxygenase (TDO), another enzyme in the same metabolic pathway . Furthermore, indole-based structures are frequently explored in the design of ligands for various central nervous system targets, including serotonin receptors and sigma-2 receptors, the latter being overexpressed in proliferating tumor cells and considered a promising biomarker for oncology . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2 B13165419 1-(2-Fluoroethyl)-1H-indol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

1-(2-fluoroethyl)indol-6-amine

InChI

InChI=1S/C10H11FN2/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,4,6,12H2

InChI Key

DVIFOONYJKWGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCF)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Fluoroethyl 1h Indole Scaffolds and Derivatives

Strategies for N1-Fluoroethylation of Indole (B1671886) Systems

Alkylation with Fluoroethylating Reagents

Direct N1-alkylation is a common and straightforward approach for installing the fluoroethyl moiety onto the indole nitrogen. This method typically involves treating an indole precursor with a suitable fluoroethylating agent in the presence of a base.

Key components of this reaction include:

Indole Substrate: The reaction can be performed on various indole precursors. For the synthesis of 1-(2-Fluoroethyl)-1H-indol-6-amine, a precursor such as 6-nitroindole (B147325) or a protected 6-aminoindole (B160974) is often used to prevent side reactions with the amine group.

Fluoroethylating Reagent: These are electrophilic sources of the fluoroethyl group. Common examples include 1-bromo-2-fluoroethane, 2-fluoroethyl tosylate, or other 2-fluoroethyl halides and sulfonates.

Base: A base is required to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide. nih.govnih.gov

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to facilitate the reaction.

The reaction proceeds via an SN2 mechanism where the deprotonated indole nitrogen attacks the electrophilic carbon of the fluoroethylating agent, displacing a leaving group (e.g., Br⁻, OTs⁻). While effective, this method can sometimes lead to mixtures of N1 and C3 alkylated products, requiring careful optimization of reaction conditions to favor N-selectivity. mit.edunih.gov

Table 1: Representative Conditions for N1-Alkylation of Indoles

Indole SubstrateAlkylating AgentBaseSolventTypical Outcome
IndoleAlkyl HalideNaHDMFN1-Alkylation
2,3-Disubstituted IndoleTrichloroacetimidateLewis Acid (cat.)DCMN1-Alkylation nih.gov
6-NitroindazoleIodomethaneK2CO3DMFN1-Methylation (major isomer) nih.gov
2-Aminoindole-3-carbonitrileDMF-dialkylacetalMicrowave-N1-Alkylation nih.gov

One-Pot, Two-Step Approaches for N1-Fluoroethylation

More sophisticated one-pot methodologies have been developed to streamline the synthesis of N-fluoroalkylated indoles. These approaches combine multiple reaction steps into a single sequence without isolating intermediates, offering increased efficiency.

One such advanced method involves a rhodium(II)-catalyzed transannulation reaction. rsc.org In this strategy, a 4-cyclohexenyl-substituted N-fluoroalkylated-1,2,3-triazole undergoes a rhodium-catalyzed reaction to form a fused pyrrole (B145914). This intermediate is then oxidized in the same pot to yield the final N-fluoroalkylated indole. rsc.org This pathway provides an alternative to direct alkylation and is applicable for synthesizing indoles with various fluoroalkyl groups on the nitrogen atom. rsc.org

Other one-pot syntheses can involve different cyclization strategies. For instance, methods have been developed for the one-pot synthesis of complex indole derivatives like indolo[2,3-b]indoles through a copper-catalyzed arylation followed by an intramolecular cyclization. chemistryviews.org While not a direct fluoroethylation method, these principles can be adapted. Similarly, one-pot syntheses of indole-pyrrole hybrids have been achieved through a sequence of Michael addition and intramolecular cyclization/aromatization. rsc.orgnih.gov These examples highlight the trend toward developing efficient, one-pot procedures for constructing complex heterocyclic systems.

Synthesis of Indole-Amine Precursors

The synthesis of the target compound relies on the availability of a suitable indole precursor bearing an amino group, or a precursor to it, at the C6 position.

Indole Functionalization at Position 6 to Introduce Amine Moieties

The most common strategy for producing 6-aminoindole is through the reduction of 6-nitroindole. acs.orgsigmaaldrich.com This two-step process involves:

Nitration of Indole: Indole is first nitrated to introduce a nitro group onto the benzene (B151609) ring. This reaction must be carefully controlled to favor substitution at the C6 position, although mixtures of isomers (e.g., 5-nitro and 6-nitro) can form.

Reduction of the Nitro Group: The resulting 6-nitroindole is then reduced to 6-aminoindole. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of chemical reducing agents like hydrazinium (B103819) monoformate with Raney nickel. acs.orgdundee.ac.uk

An alternative, classic approach to synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis. An improved version of this reaction has been reported for the preparation of 6-aminoindole. acs.org This method offers a different pathway to the key 6-aminoindole intermediate. 6-Aminoindole itself is a versatile building block used in the synthesis of various bioactive molecules and potential therapeutic agents. chemimpex.com

Selective Functionalization Strategies for Indole Derivatives

Achieving regioselective functionalization of the indole's benzene ring (positions C4, C5, C6, and C7) is a significant synthetic challenge due to the similar reactivity of these C-H bonds. nih.gov To overcome this, chemists have developed strategies that utilize directing groups to steer reactions to a specific position.

For selective functionalization at the C6 position, a directing group is typically installed on the indole nitrogen. This group then coordinates to a metal catalyst, positioning it to activate the C-H bond at the C6 position for subsequent reaction.

P(O)tBu2 Directing Group: A di-tert-butylphosphinoyl group (N–P(O)tBu2) has been successfully used to direct the C6-arylation of indoles using diaryliodonium salts and a copper catalyst. nih.govacs.org This directing group can be easily removed after the reaction. nih.gov

Pyrimidinyl Directing Group: A pyrimidinyl group on the indole nitrogen, in conjunction with an ancillary directing group at the C3 position, has been shown to enable ruthenium-catalyzed C6-alkylation. acs.org

These methods represent significant advances in controlling the regioselectivity of indole functionalization, providing access to specifically substituted derivatives that would be difficult to obtain otherwise. nih.govacs.orgacs.org

Multi-Step Synthesis Pathways for Complex Fluorinated Indole Derivatives

The synthesis of this compound and more complex derivatives involves a multi-step sequence that combines the strategies discussed above. A plausible and efficient pathway would involve the N1-alkylation of a pre-functionalized indole followed by the final modification of the C6 substituent.

A representative synthetic pathway is outlined below:

Starting Material: The synthesis begins with a commercially available or prepared indole, such as 6-nitroindole.

N1-Fluoroethylation: The 6-nitroindole is subjected to N-alkylation. It is treated with a fluoroethylating agent like 2-fluoroethyl tosylate in the presence of a base such as potassium carbonate in DMF. This step selectively installs the fluoroethyl group on the indole nitrogen, yielding 1-(2-fluoroethyl)-1H-indol-6-nitrile .

Reduction to Amine: The nitro group of 1-(2-fluoroethyl)-1H-indol-6-nitrile is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere. dundee.ac.uk This final step affords the target compound, This compound .

This sequence is logical because it protects the reactive amine functionality as a nitro group during the N-alkylation step, preventing potential side reactions. Similar strategies have been employed in the synthesis of related 6-substituted N-alkylated indole derivatives for pharmaceutical research. nih.gov The development of such multi-step pathways is crucial for accessing complex fluorinated indole derivatives for various applications, including drug discovery. daneshyari.comresearchgate.net

Leimgruber-Batcho and Bischler Indole Synthesis Modifications

The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for constructing the indole nucleus, especially for industrial-scale production. wikipedia.org It offers a popular alternative to the Fischer indole synthesis due to the ready availability of starting materials and the high yields achieved under mild conditions. wikipedia.orgtsijournals.com The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization of the nitro group to form the indole ring. wikipedia.org

Modifications to the classical Leimgruber-Batcho synthesis have been developed to improve yields and accommodate a wider range of substituents, including those required for the synthesis of this compound. A key starting material for this specific compound would be a suitably substituted o-nitrotoluene. The general synthetic sequence is outlined below:

Reaction Scheme: Modified Leimgruber-Batcho Synthesis

StepReactantsReagents and ConditionsProduct
1Substituted o-nitrotoluene, N,N-dimethylformamide dimethyl acetal, PyrrolidineHeatIntermediate enamine
2Intermediate enamineReductive cyclization (e.g., Raney Nickel, Hydrazine; Pd/C, H2; SnCl2)Substituted indole

An essential aspect of adapting this synthesis for this compound involves the initial selection of the appropriately substituted o-nitrotoluene and subsequent N-alkylation with a 2-fluoroethyl moiety, or the use of a starting material already containing this group.

Copper-Mediated Radiofluorination Techniques for Indole Analogs

The introduction of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide, into complex molecules is a cornerstone of positron emission tomography (PET) imaging. Copper-mediated radiofluorination has emerged as a powerful and versatile method for the late-stage introduction of [¹⁸F]fluoride into aromatic systems, including indoles. nih.govnih.gov This technique is particularly valuable as it can be applied to electron-rich aromatic rings, which are often challenging substrates for traditional nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net

The general approach involves the use of a copper catalyst to facilitate the reaction between a precursor molecule and [¹⁸F]fluoride. Various precursors have been successfully employed, including arylboronic acids, arylstannanes, and aryl iodonium (B1229267) salts. nih.govumich.edu

Key Features of Copper-Mediated Radiofluorination:

FeatureDescription
Versatility Applicable to a wide range of aromatic and heteroaromatic substrates. nih.gov
Mild Reaction Conditions Often proceeds under relatively mild conditions, preserving sensitive functional groups.
High Radiochemical Yields Can provide high incorporation of [¹⁸F]fluoride, which is crucial for producing PET tracers.

For the synthesis of [¹⁸F]-labeled this compound analogs, a suitable precursor would be an indole derivative bearing a leaving group at the desired position for fluorination, such as a boronic acid pinacol (B44631) ester. The copper-mediated reaction would then introduce the [¹⁸F]fluoride to generate the final PET tracer.

Electrosynthesis of Fluorinated Indole Derivatives

Electrosynthesis is gaining recognition as a green and sustainable method for chemical transformations. researchgate.net This technique utilizes an electric current to drive oxidation or reduction reactions, often avoiding the need for harsh chemical reagents. researchgate.netacs.org The electrochemical fluorination of indoles presents an attractive route to fluorinated derivatives.

Anodic fluorination can be employed to introduce fluorine atoms into the indole nucleus. The process typically involves the electrolysis of a solution containing the indole substrate and a fluoride (B91410) ion source in an aprotic solvent. researchgate.net By controlling the electrode potential, selective fluorination can be achieved. This method can lead to the formation of mono- or difluorinated indole derivatives. researchgate.net

Advantages of Electrosynthesis:

AdvantageDescription
Environmentally Friendly Reduces the use of hazardous and polluting chemical oxidants or reductants. acs.org
High Selectivity Reaction selectivity can often be controlled by adjusting the electrode potential. researchgate.net
Mild Conditions Reactions can often be carried out at or near room temperature.

The application of electrosynthesis to produce this compound would likely involve the fluorination of a pre-functionalized indole precursor.

Incorporation of Fluoroethyl Azide (B81097) in Synthetic Routes

Fluoroalkyl azides are versatile building blocks in organic synthesis, particularly in the realm of click chemistry. sigmaaldrich.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. By utilizing a fluoroethyl azide, a fluoroethyl group can be readily incorporated into a target molecule.

For the synthesis of indole derivatives, a strategy could involve an indole scaffold functionalized with an alkyne group. Reaction with 2-fluoroethyl azide under CuAAC conditions would yield a triazole-linked indole structure. While this does not directly produce this compound, this methodology provides a robust route to indole derivatives containing the fluoroethyl moiety, which can be valuable for structure-activity relationship studies.

Example of Fluoroethyl Azide Incorporation:

Reactant 1Reactant 2Reaction TypeProduct Feature
Indole-alkyne derivative2-Fluoroethyl azideCuAAC1,2,3-triazole ring linking the indole and fluoroethyl groups

Stereoselective Synthesis and Chiral Resolution of Fluorinated Indole-Amine Derivatives

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, the stereoselective synthesis or chiral resolution of fluorinated indole-amine derivatives is of paramount importance.

Stereoselective Synthesis:

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. nih.govsciencedaily.com For the synthesis of chiral fluorinated indole-amines, a catalytic asymmetric Mannich-type reaction could be employed. nih.gov This would involve the reaction of an indole nucleophile with a chiral imine, guided by a chiral catalyst to produce the desired enantiomer in high enantiomeric excess.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is established, the auxiliary can be removed.

Chiral Resolution:

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. rsc.orgresearchgate.net This can be achieved by several methods:

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. researchgate.net

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. researchgate.net

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the CSP. nih.gov

The choice of method for obtaining an enantiomerically pure fluorinated indole-amine will depend on factors such as the specific structure of the compound, the scale of the synthesis, and the desired level of enantiopurity.

Structural Modifications and Derivatization Strategies on the 1 2 Fluoroethyl 1h Indole Framework

Exploration of Substituent Effects at Various Indole (B1671886) Positions (C2, C3, C4, C5, C6, C7)

The introduction of substituents at various positions of the indole ring can significantly influence the electronic properties, conformation, and biological activity of the resulting derivatives. While specific studies on the comprehensive substitution of 1-(2-fluoroethyl)-1H-indol-6-amine are limited, general principles of indole chemistry can be applied to understand the potential outcomes.

Functionalization of the indole core often targets the N1, C2, and C3 positions. The C3 position is typically the most nucleophilic and prone to electrophilic substitution. In contrast, C2-functionalization can be achieved through methods like umpolung, which reverses the normal reactivity of this position, making it electrophilic. drugbank.com

The benzene (B151609) portion of the indole ring (C4, C5, C6, and C7) is less reactive than the pyrrole (B145914) ring. However, the existing amino group at the C6 position in this compound can direct further electrophilic substitutions to the C5 and C7 positions. Structure-activity relationship (SAR) studies on related 6-(indol-2-yl)pyridine-3-sulfonamides have highlighted the importance of substituents at the indole N-1, C-5, and C-6 positions for optimizing pharmacokinetic properties. nih.gov For instance, modifications at these positions can limit in vivo oxidative metabolism. nih.gov

The synthesis of various substituted indoles often involves multi-step sequences. For example, the preparation of diaminoindoles has presented challenges in functionalizing the 3-position through standard methods like Buchwald-Hartwig couplings or nitrations. dundee.ac.uk The synthesis of 6-nitroindole (B147325) derivatives has been achieved through a transition metal-free reaction of enaminones and nitroaromatic compounds. nih.gov Subsequent reduction of the nitro group would yield the corresponding 6-aminoindole (B160974), which could then be N-alkylated with a fluoroethyl group.

Derivatization of the Amine Functionality

The primary amine at the C6 position of this compound is a key handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules. Common derivatization strategies include the formation of amides, sulfonamides, ureas, and thioureas.

Amide and Sulfonamide Derivatives: The amino group can be readily acylated with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. arkat-usa.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating extensive libraries of compounds for biological screening. For example, a series of novel indole and pyrrole carboxamides have been synthesized through coupling reactions with amino acids, demonstrating good yields and tolerance for various substitutions on the aromatic ring. nih.gov

Urea (B33335) and Thiourea (B124793) Derivatives: The reaction of the C6-amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent molecule. nih.govgoogle.com Numerous studies have reported the synthesis and biological evaluation of urea and thiourea derivatives of various heterocyclic scaffolds, highlighting their potential as enzyme inhibitors and therapeutic agents. nih.govgoogle.comnih.gov For instance, thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been explored as chiral solvating agents. nih.gov

The following table provides examples of potential derivatizations of the amine functionality of this compound based on established chemical reactions.

Derivative TypeReagentResulting Functional Group
AmideAcetyl chlorideAcetamide
SulfonamideBenzenesulfonyl chlorideBenzenesulfonamide
UreaPhenyl isocyanateN-Phenylurea
ThioureaMethyl isothiocyanateN-Methylthiourea

Conjugation Chemistry for Probe Development

The this compound scaffold is a promising candidate for the development of imaging probes, such as those used in Positron Emission Tomography (PET) and fluorescence microscopy. The fluoroethyl group can be radiolabeled with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide for PET imaging. nih.gov The amine group at the C6 position serves as a convenient attachment point for conjugating the indole core to other molecules, such as targeting vectors or fluorescent dyes.

PET Tracer Development: The development of PET tracers often involves the incorporation of a positron-emitting isotope into a biologically active molecule. The synthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has been reported as a potential PET tracer for imaging tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer. nih.gov This demonstrates the feasibility of using fluorinated indoles for PET imaging. The 1-(2-fluoroethyl) group in the target compound provides a direct route for [¹⁸F]-labeling.

Fluorescent Probe Development: The C6-amino group can be reacted with fluorescent dyes that contain a reactive functional group, such as an isothiocyanate or a succinimidyl ester, to create fluorescent probes. These probes can be used to visualize the distribution and localization of the indole derivative in biological systems. For example, 7-(diethylamino)quinolin-2(1H)-one derivatives have been synthesized and used as fluorescent probes in indicator displacement assays. The conjugation of such a fluorophore to this compound could yield a novel tool for biological imaging.

The table below outlines potential conjugation strategies for developing probes based on this compound.

Probe TypeConjugation PartnerLinkagePotential Application
PET TracerN/A ([¹⁸F] incorporated)C-F bondIn vivo imaging of biological targets
Fluorescent ProbeFluorescein isothiocyanateThioureaFluorescence microscopy
BioconjugateBiotin-NHS esterAmideAffinity-based purification and detection

Radiochemistry and Radiosynthesis of 18f Fluoroethylated Indole Radiotracers

Automated Radiosynthesis Protocols

To ensure reproducibility, minimize radiation exposure to personnel, and meet the demands of clinical production, automated radiosynthesis modules are frequently employed. elsevierpure.comnih.gov These systems integrate the various steps of the radiosynthesis, including the labeling reaction, purification, and formulation of the final radiotracer product. elsevierpure.comnih.gov Several research groups have reported the development of fully automated radiosynthesis protocols for ¹⁸F-labeled tryptophan analogs, which share a common indole (B1671886) core structure. elsevierpure.comnih.govresearchgate.net These automated systems often utilize a one-pot, two-step approach to streamline the synthesis process. researchgate.net

The efficiency of the ¹⁸F-labeling reaction is highly dependent on several factors, including the choice of solvent, temperature, reaction time, and the nature of the base used. mdpi.combohrium.com Dipolar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for nucleophilic fluorination reactions. uchicago.edu The reaction temperature is a critical parameter that is often optimized to achieve a balance between reaction rate and the stability of the precursor and product. For instance, in the synthesis of some radiotracers, heating at 100°C for 10-12 minutes has been found to be optimal for the radiofluorination step. mdpi.com

The choice and concentration of the base are also crucial. A common approach involves the use of a potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K222) complex to activate the [¹⁸F]fluoride. rsc.org However, reducing the basicity of the reaction mixture can sometimes minimize the formation of radioactive by-products. bohrium.com Optimization studies have explored various bases and their concentrations to maximize the radiochemical yield. bohrium.com

Table 1: Optimized Reaction Conditions for ¹⁸F-Labeling

ParameterOptimized ConditionReference
SolventAcetonitrile (CH₃CN) mdpi.com
Temperature100 °C mdpi.com
Time10-12 minutes mdpi.com
BaseReduced K₂CO₃ with K222 bohrium.com

The success of an ¹⁸F-labeling reaction heavily relies on the design and synthesis of a suitable precursor molecule. nih.gov For nucleophilic fluorination, the precursor must contain a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion. Common leaving groups for aliphatic radiofluorination include tosylates (-OTs), mesylates (-OMs), and triflates (-OTf). researchgate.net For instance, a precursor containing a tosyloxy leaving group has been developed for the one-pot synthesis of an ¹⁸F-labeled orvinol. researchgate.net

In the context of aromatic fluorination, which would be relevant for modifying the indole ring itself, precursors often require activation by electron-withdrawing groups positioned ortho or para to the leaving group. uchicago.edu Alternative strategies for aromatic labeling include the use of diaryliodonium salts or transition-metal-mediated radiofluorination. d-nb.info The stability and reactivity of the precursor under the labeling conditions are critical for achieving high radiochemical yields. rsc.org For complex molecules, protecting groups may be necessary to prevent side reactions, and these groups must be efficiently removed after the radiofluorination step. mdpi.com The use of fully protected radiolabeling precursors has been shown to substantially increase the ¹⁸F-incorporation yield for certain aromatic amino acids. nih.gov

The radiofluorination yield, often reported as a decay-corrected radiochemical yield (RCY), is a key measure of the efficiency of the synthesis. For automated syntheses of related ¹⁸F-labeled indole derivatives like 1-L-[¹⁸F]FETrp, decay-corrected yields of around 20 ± 5% have been achieved. researchgate.net Other optimized protocols have reported even higher RCYs, for example, 44.5 ± 10.6% for [¹⁸F]FE-DPN. bohrium.com

Radiochemical purity is another critical quality control parameter, ensuring that the radioactivity in the final product is almost exclusively from the desired radiotracer. High-performance liquid chromatography (HPLC) is the standard method for determining radiochemical purity. For clinical applications, a radiochemical purity of greater than 99% is typically required. rsc.org Automated systems incorporating HPLC purification are essential for achieving this high level of purity. elsevierpure.comnih.gov

Table 2: Radiosynthesis Performance Metrics

RadiotracerDecay-Corrected RCYRadiochemical PurityReference
1-L-[¹⁸F]FETrp20 ± 5%> 90% researchgate.net
[¹⁸F]FE-DPN44.5 ± 10.6%> 99% bohrium.com
[¹⁸F]Flumazenil63.5 ± 3.2%> 99% rsc.org
6-[¹⁸F]FDOPA24.3% (non-decay-corrected)> 99.0% nih.gov

Challenges in Radiotracer Purification and Formulation

Following the radiosynthesis, the crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted [¹⁸F]fluoride, the precursor molecule, and various by-products. The removal of these impurities is a significant challenge, particularly given the short half-life of ¹⁸F. Efficient purification is crucial to ensure the final product is safe and effective for imaging studies. elsevierpure.comnih.gov

Semi-preparative HPLC is the most common method for purifying radiotracers. elsevierpure.comrsc.org However, this process can be time-consuming. To streamline purification, solid-phase extraction (SPE) cartridges are often used. elsevierpure.com These cartridges can selectively retain the desired product while allowing impurities to pass through, or vice-versa. For instance, an Oasis Max 1cc cartridge has been used effectively for trapping fluorine-18 (B77423) and improving the purity of the final product. bohrium.com

The formulation of the purified radiotracer into a sterile, pyrogen-free solution suitable for intravenous injection is the final step. This typically involves dissolving the radiotracer in a physiologically compatible buffer, such as a phosphate (B84403) buffer. nih.gov The entire purification and formulation process must be conducted under aseptic conditions to prevent microbial contamination. nih.gov

In Vitro Stability and Defluorination Studies of [¹⁸F]Fluorinated Indoles

The stability of a radiotracer is paramount for its successful application. In vitro stability studies are conducted to assess the integrity of the radiotracer in various biological media, such as human plasma or serum, over time. These studies help to predict the behavior of the radiotracer in vivo. A stable radiotracer should remain intact until it reaches its biological target. nih.gov

A key concern for ¹⁸F-labeled compounds is in vivo defluorination, the process by which the C-¹⁸F bond is broken, leading to the release of free [¹⁸F]fluoride. rsc.org This can result in the accumulation of radioactivity in bones, which can obscure the PET image and lead to misinterpretation of the data. Therefore, studies are performed to evaluate the rate of defluorination. For many ¹⁸F-labeled radiotracers, no significant drug radiolysis or degradation is observed after prolonged storage in syringes or cartridges, indicating good stability. nih.gov The radiosynthesis of O-[¹⁸F]fluoroethylated aminocyclohexyl indole carbonitriles has been reported, suggesting the versatility of the fluoroethyl group in creating stable radiotracers. researchgate.net

Biochemical and Pharmacological Characterization of Fluorinated Indole Amine Derivatives in Vitro and Preclinical

Enzyme Interaction Studies

The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are critical regulators of tryptophan metabolism and have emerged as important therapeutic targets, particularly in immuno-oncology. nih.govnih.gov The interaction of fluorinated indole-amine derivatives with these enzymes is a key area of investigation.

Indoleamine 2,3-Dioxygenase (IDO) Substrate and Inhibitor Evaluation

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.gov Its expression in various tumor cells and antigen-presenting cells contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunomodulatory metabolites like kynurenine. nih.govcancer.gov Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy. nih.gov

While specific inhibitory data for 1-(2-Fluoroethyl)-1H-indol-6-amine against IDO1 is not extensively detailed in publicly available literature, the broader class of indole (B1671886) derivatives has been explored as IDO inhibitors. For instance, the compound IDO-IN-6 (NLG-1486) has been identified as an indoleamine 2,3-dioxygenase inhibitor with an IC50 of less than 1 μM. medchemexpress.com The development of such inhibitors can help restore T-cell proliferation and activation, which are suppressed by tryptophan depletion. cancer.gov The general principle involves designing molecules that can interact with the heme group in the active site of the IDO1 enzyme. nih.gov

Tryptophan 2,3-Dioxygenase (TDO) Interaction Profiles

Similar to IDO1, tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catabolizes tryptophan. nih.gov Primarily expressed in the liver, TDO also plays a role in creating an immunosuppressive environment in some cancers. nih.govnih.gov Therefore, dual inhibitors of both IDO1 and TDO are of significant interest. cancer.gov

Research into TDO inhibitors has led to the identification of various small molecules. While specific interaction profiles for this compound with TDO are not readily found, the general strategy for developing TDO inhibitors often involves targeting the heme-containing active site, a feature shared with IDO1. nih.gov The development of potent and selective TDO inhibitors is an active area of research aimed at enhancing the efficacy of cancer immunotherapies. nih.gov

Mechanistic Insights into Enzyme-Ligand Interactions

The interaction of indole derivatives with indoleamine 2,3-dioxygenase has been a subject of spectroscopic and kinetic studies. Research has suggested the existence of an additional binding site on the enzyme for indole derivative effectors, distinct from the active site. nih.gov This indicates that some indole derivatives may act as allosteric modulators rather than direct competitive inhibitors. The introduction of a fluorine atom, as in this compound, can influence the electronic properties and binding modes of the molecule, potentially leading to unique interactions with the enzyme. researchgate.net

Receptor Binding Profiling (In Vitro)

Beyond enzyme inhibition, fluorinated indole-amine derivatives have been evaluated for their affinity towards various receptors in the central nervous system.

Sigma Receptor Affinity and Selectivity (σ1, σ2)

Sigma receptors, which are divided into σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. nih.gov The affinity of fluorinated indole derivatives for these receptors has been a subject of investigation.

A study on FE-SA4503, a fluoroethyl analog of the potent σ1 receptor agonist SA4503, provides valuable insights. While initial reports suggested high affinity and selectivity for σ2 receptors, a subsequent re-evaluation demonstrated that FE-SA4503, much like its parent compound, exhibits a 14-fold selectivity for σ1 over σ2 receptors in guinea pig brain homogenates. nih.gov This highlights that modest structural modifications, such as the introduction of a fluoroethyl group, can have significant, and sometimes unexpected, effects on receptor affinity and selectivity.

Table 1: Sigma Receptor Binding Affinity of FE-SA4503

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
FE-SA4503 8.0 113.2 14.15

Data sourced from Lever et al. (2006) nih.gov

Computational Chemistry and Molecular Modeling of Fluorinated Indole Amine Compounds

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule. For a compound like 1-(2-Fluoroethyl)-1H-indol-6-amine, these calculations would typically be used to determine its three-dimensional structure, electron distribution, and orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO). This information is crucial for predicting the molecule's reactivity, stability, and potential interaction points with biological targets. However, no specific studies detailing these quantum mechanical calculations for this compound have been found.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug targets and understanding the binding mechanism. Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time, providing insights into the flexibility of the molecules and the nature of their interactions. researchgate.net While numerous studies utilize these techniques for various indole (B1671886) derivatives, there are no published molecular docking or dynamics simulation results specifically for this compound. nih.govnih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.orgnih.gov These models are used to predict the activity of new, unsynthesized compounds. To build a QSAR model for a class of compounds that includes this compound, a dataset of structurally similar molecules with known biological activities would be required. nih.gov Currently, there are no specific QSAR studies that include and analyze this compound.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govmdpi.comnih.gov A pharmacophore model can then be used as a template to design new molecules with similar or improved activity. This approach is valuable for lead optimization and virtual screening of large compound libraries. nih.gov The development of a specific pharmacophore model for this compound would necessitate a set of active compounds with a similar mechanism of action, which is not currently available in the literature.

Analytical Methodologies for Characterization of 1 2 Fluoroethyl 1h Indol 6 Amine and Derivatives

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of "1-(2-Fluoroethyl)-1H-indol-6-amine" and its analogs. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful techniques for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement within a molecule.

¹H NMR (Proton NMR) identifies the number and environment of hydrogen atoms. For indole (B1671886) derivatives, characteristic signals appear for the aromatic protons on the indole ring, the protons of the ethyl side chain, and the amine group. For example, in the ¹H NMR spectrum of 6-fluoro-3-methyl-1H-indole, distinct signals were observed for the aromatic protons, with one appearing as a singlet at 7.88 ppm and others as multiplets between 6.91 and 7.49 ppm, while the methyl group protons appeared as a singlet at 2.34 ppm. rsc.org

¹⁹F NMR (Fluorine-19 NMR) is specifically used for fluorinated compounds like "this compound". It provides information about the chemical environment of the fluorine atom, which is crucial for confirming the presence and position of the fluoroethyl group. The ¹⁹F NMR spectrum of 6-fluoro-3-methyl-1H-indole displayed a signal at -121.75 ppm. rsc.org

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers further clues about the compound's structure. For example, Gas Chromatography-Mass Spectrometry (GCMS) with electron ionization (EI) can be used to identify indole derivatives by their molecular ion peak (M+). rsc.orgnist.gov Commercial suppliers often provide LC-MS data to confirm the identity of compounds like "this compound". bldpharm.com

Table 1: Spectroscopic Data for a Representative Indole Derivative (6-Fluoro-3-methyl-1H-indole)

Technique Chemical Shift (δ) / m/z Assignment
¹H NMR 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) Aromatic and Methyl Protons
¹³C NMR 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 Carbon Atoms of the Indole Ring and Methyl Group
¹⁹F NMR -121.75 Fluorine Atom

Data sourced from RSC Publishing. rsc.org

Chromatographic Methods (HPLC, Chiral HPLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components in a mixture, making them indispensable for determining the purity of "this compound" and for separating and quantifying the enantiomers of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. nih.gov A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector measures the concentration of each component as it elutes from the column, generating a chromatogram where each peak corresponds to a different compound. The area of the main peak relative to the total area of all peaks provides a measure of the compound's purity. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of indole compounds. nih.gov

Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.govspringernature.com This is critical when one enantiomer has desired biological activity while the other may be inactive or have undesirable effects. The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com

Chiral Stationary Phases (CSPs) are the most common approach. chiralpedia.com These are made of a single enantiomer of a chiral selector that is immobilized on the surface of the stationary phase support (often silica). chiralpedia.com Polysaccharide-based CSPs, such as Chiralpak AD and Chiralcel OD, have proven effective for the enantiomeric separation of racemic indole alkaloids. nih.gov

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is determined by HPLC on a chiral stationary phase. nih.gov For instance, the enantiomeric excess of chiral indole derivatives can be determined by HPLC analysis. nih.govrsc.org In the synthesis of (S)-[¹⁸F]FETrp, a derivative of tryptophan, chiral HPLC was used to confirm an enantiomeric excess of over 99%. nih.gov

Table 2: Chiral HPLC in the Analysis of Indole Derivatives

Compound Type Chiral Stationary Phase Purpose Reference
Racemic Indole Alkaloids Chiralpak AD, Chiralcel OD Enantiomeric separation nih.gov
Chiral Indole Derivatives Not specified Determination of enantiomeric excess nih.govrsc.org
(S)-2-Amino-3-(1-(2-fluoroethyl)-1H-indol-3-yl)propanoic acid Not specified (Method C) Determination of enantiomeric excess (>99%) nih.gov

Radio-HPLC for Radiochemical Purity Assessment

When "this compound" or its derivatives are radiolabeled, for example with Fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET), it is crucial to determine the radiochemical purity. nih.gov Radio-HPLC is the benchmark technique for this purpose. berthold.comberthold.com

Radio-HPLC integrates a standard HPLC system with a radioactivity detector. nih.gov As the radiolabeled compounds are separated by the HPLC column, they pass through the radioactivity detector, which measures the amount of radioactivity for each component. This generates a radiochromatogram.

The key applications and findings from radio-HPLC analysis include:

Quantification of Radiochemical Purity : The radiochemical purity is calculated as the percentage of the total radioactivity in the desired radiolabeled compound peak relative to the total radioactivity detected in the entire chromatogram. For ¹⁸F-labeled indole-based analogs, radiochemical purities of over 99% have been achieved and verified by radio-HPLC. nih.gov

Quality Control : Radio-HPLC is a critical quality control step in the production of radiopharmaceuticals to ensure that impurities are within acceptable limits. berthold.comberthold.com

Metabolism Studies : This technique is also a powerful tool in drug metabolism studies to separate and quantify radiolabeled drugs and their metabolites. berthold.comberthold.com

Rapid Analysis : Due to the short half-life of some radioisotopes like Gallium-68 (68 minutes), rapid and efficient radio-HPLC methods are necessary. researchgate.net

In the development of ¹⁸F-labeled indole-based radiotracers, automated synthesis modules are often coupled with radio-HPLC for efficient production and quality control, yielding the final product with high radiochemical yield and purity. nih.gov For example, the automated synthesis of (S)-[¹⁸F]FETrp resulted in a radiochemical purity of 99.9%. nih.gov

Future Research Directions and Translational Potential in Basic Science

Development of Novel Synthetic Pathways

The synthesis of specifically substituted indoles like 1-(2-Fluoroethyl)-1H-indol-6-amine requires multi-step, adaptable strategies. Future research should focus on creating more efficient, scalable, and versatile synthetic routes.

Current approaches to substituted indoles often involve classical methods like the Fischer or Leimgruber-Batcho syntheses, which may have limitations in terms of substrate scope and reaction conditions. acs.org Modern catalytic methods using metals like palladium, copper, and rhodium have expanded the toolkit for constructing functionalized indoles. derpharmachemica.comorganic-chemistry.org For the target molecule, the key challenges are the introduction of the N-(2-fluoroethyl) group and the installation of the 6-amino function on the indole (B1671886) ring.

A promising direction is the development of one-pot procedures or domino reactions that can build the core structure with the desired substituents in fewer steps. organic-chemistry.org For instance, a rhodium(II)-catalyzed transannulation of N-fluoroalkylated-1,2,3-triazoles has been shown to produce N-fluoroalkylated indoles. rsc.org Another approach involves the late-stage functionalization of a pre-formed 6-aminoindole (B160974) scaffold. 6-Aminoindole itself is a key building block used in the synthesis of pharmaceuticals and advanced materials. chemimpex.com Methods for its preparation include the reduction of 6-nitroindole (B147325). acs.org Once the 6-aminoindole is obtained, N-alkylation with a suitable fluoroethylating agent could yield the target compound.

Future synthetic strategies could explore metal-free oxidative dearomatization-enabled methods, which have been successful in creating other fluorinated indoles from simple anilines. nih.gov Additionally, the use of fluorinating agents like Selectfluor® in condensation or cyclization reactions presents an efficient way to incorporate fluorine into heterocyclic systems. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Approaches

Method Description Potential Advantages Key Challenges
Late-Stage N-Alkylation Synthesis of 6-aminoindole followed by alkylation with a 2-fluoroethyl electrophile. Utilizes a commercially available or readily synthesized intermediate (6-aminoindole). chemimpex.com Potential for N-alkylation to compete with reaction at the 6-amino group; requires protecting group strategies.
Rhodium-Catalyzed Transannulation A multi-step process involving the creation of a fluoroalkylated triazole precursor which then undergoes cyclization. rsc.org Offers a novel pathway to N-fluoroalkylated indoles. rsc.org Requires synthesis of specialized starting materials; may have limitations based on substitution patterns.
Modified Fischer Indole Synthesis Using a custom N-(2-fluoroethyl)arylhydrazine and a suitable ketone/aldehyde to construct the indole ring with the 6-amino group precursor in place. A classical and well-understood method for indole synthesis. May require harsh acidic conditions that are incompatible with some functional groups.

| Palladium-Catalyzed Domino Indolization | A one-pot, multi-component reaction involving Sonogashira coupling followed by aminopalladation and reductive elimination. organic-chemistry.org | High efficiency and atom economy; allows for rapid assembly of complex indoles. organic-chemistry.org | Optimization of catalyst, ligands, and reaction conditions is critical. |

Design of Next-Generation Fluorinated Indole Scaffolds for Specific Biological Targets

The unique substitution pattern of this compound—a fluoroalkyl group at N1 and an amino group at C6—provides a versatile platform for designing next-generation probes and therapeutic leads. The strategic placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes. daneshyari.com This, combined with the hydrogen-bonding capability of the 6-amino group, can significantly influence ligand-receptor interactions.

Future design efforts should leverage this scaffold to target a range of proteins. Indole derivatives are known to interact with various targets, including serotonin (B10506) receptors, cannabinoid receptors, kinases, and viral proteins. nih.govnih.gov The 6-amino group serves as a critical functional handle for further derivatization, allowing for the attachment of different pharmacophores to explore structure-activity relationships (SAR). For example, SAR studies on other indole-based compounds have shown that modifications at this position can dramatically alter biological activity. nih.gov

Computational modeling and TD-DFT calculations can aid in designing new fluorinated indole scaffolds with tailored photophysical or biological properties. acs.org By systematically modifying the substituents on the 6-amino group or on the benzene (B151609) ring, libraries of analogues can be generated. For example, replacing the hydrogen on the 6-amino group with various aryl or alkyl groups could modulate the compound's binding affinity and selectivity for specific targets. Studies on related structures have shown that even minor changes, such as moving a fluorine atom from one position to another, can lead to significant changes in potency and efficacy. acs.org

Table 2: Potential Biological Targets for Designed Fluorinated Indole Scaffolds

Target Class Rationale for Targeting Potential Design Strategy
Kinase Inhibitors The indole scaffold is a common feature in kinase inhibitors used in oncology. nih.gov Acylation or urea (B33335) formation at the 6-amino position to interact with the hinge region of the kinase active site.
GPCR Ligands (e.g., Serotonin/Cannabinoid Receptors) Fluorinated indoles have shown high affinity for G-protein coupled receptors (GPCRs). nih.gov The 6-amino group can mimic interactions of endogenous ligands like serotonin. chemimpex.com Introduction of side chains at the 6-amino position that mimic the pharmacophores of known GPCR ligands.
Antiviral Agents (e.g., HIV Fusion Inhibitors) Bis-indole structures have been identified as HIV-1 fusion inhibitors targeting the gp41 protein. nih.govacs.org Dimerization of the scaffold through a linker attached to the 6-amino group to enhance binding to viral protein pockets. nih.gov

| Fluorescent Probes | The indole core is inherently fluorescent, and substitution can tune its optical properties for bioimaging. chemimpex.comacs.org | Conjugation of the 6-amino group with fluorogenic moieties to create probes for specific cellular components or enzymatic activities. |

Advanced In Vitro and Preclinical Models for Mechanistic Elucidation

To understand the biological effects and mechanism of action of this compound and its future derivatives, advanced in vitro and preclinical models are essential.

Initial screening should involve a panel of human cancer cell lines to assess anti-proliferative activity, as indole derivatives are known to possess anticancer properties. nih.govmdpi.com For instance, cytotoxicity can be evaluated using standard MTT assays across various cell lines such as breast (MCF-7), liver (HepG2), and lung (A-549). nih.govfrontiersin.org

To elucidate specific mechanisms, in vitro models should be tailored to the hypothesized targets. If the compounds are designed as kinase inhibitors, enzymatic assays and cellular models with known kinase dependencies would be appropriate. For compounds designed as GPCR modulators, radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP levels or intracellular calcium) are necessary. rsc.org The development of [¹⁸F]-labeled versions of the lead compounds could enable Positron Emission Tomography (PET) imaging studies to investigate in vivo target engagement and biodistribution in preclinical animal models, such as rats or mice. nih.govmdpi.com

Mechanistic studies should also explore how the compound affects key cellular pathways. Techniques like Western blotting can be used to measure the phosphorylation status of signaling proteins (e.g., Akt, MAPKs), while flow cytometry can analyze cell cycle progression and apoptosis induction. nih.gov Preclinical models of disease, such as murine models of neuroinflammation or xenograft models for cancer, will be crucial for evaluating in vivo efficacy and validating the therapeutic potential of the most promising compounds. nih.govnih.gov

Exploration of Indole-Amine Scaffold in New Areas of Chemical Biology

The indole-amine scaffold, represented by this compound, holds potential for applications beyond traditional medicinal chemistry, extending into new frontiers of chemical biology.

One such area is the development of chemical probes for studying biological systems. chemimpex.com The 6-amino group can be functionalized with reporter tags, such as biotin (B1667282) for affinity purification of protein targets or fluorescent dyes for cellular imaging. This would allow for the identification of novel binding partners and the visualization of the compound's subcellular localization.

Another emerging application is in the field of materials science. 6-Aminoindole is used in the production of advanced materials like polymers and coatings, where its chemical properties can enhance durability. chemimpex.com The N-fluoroethyl group could further modify these properties, potentially leading to materials with unique hydrophobic or electronic characteristics.

Furthermore, the indole scaffold is a key player in multicomponent reactions, which are powerful tools for rapidly generating molecular diversity. bohrium.com Using this compound as a building block in these reactions could lead to the discovery of entirely new heterocyclic systems with novel biological activities. The reactivity of the indole ring, particularly at the C3 position, combined with the nucleophilicity of the 6-amino group, offers multiple handles for complex molecule synthesis. nih.govbohrium.com This exploration could uncover compounds with applications in areas as diverse as agrochemicals and molecular electronics, showcasing the versatility of the indole-amine scaffold. daneshyari.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.